Cas no 929504-58-5 (N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide)
N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide
- N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide
- N-(2-(2,5-dimethoxybenzoyl)-3-methylbenzofuran-5-yl)-4-fluorobenzamide
- F2209-0276
- 929504-58-5
- AKOS001956569
-
- Inchi: 1S/C25H20FNO5/c1-14-19-12-17(27-25(29)15-4-6-16(26)7-5-15)8-10-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29)
- InChI Key: HQIYHQVGVVDELW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(NC1C=CC2=C(C=1)C(C)=C(C(C1C=C(C=CC=1OC)OC)=O)O2)=O
Computed Properties
- Exact Mass: 433.13255090g/mol
- Monoisotopic Mass: 433.13255090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 667
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 77.8Ų
N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2209-0276-2μmol |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2209-0276-5μmol |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2209-0276-1mg |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2209-0276-2mg |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2209-0276-3mg |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2209-0276-4mg |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2209-0276-5mg |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| A2B Chem LLC | BA60877-1mg |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 1mg |
$245.00 | 2024-05-20 | ||
| A2B Chem LLC | BA60877-5mg |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |
929504-58-5 | 5mg |
$272.00 | 2024-05-20 |
N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide
Introduction to N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide (CAS No. 929504-58-5)
N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 929504-58-5, represents a fusion of aromatic rings and functional groups that make it a promising candidate for further investigation in drug discovery and development.
The molecular structure of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide consists of several key components that contribute to its chemical properties. The presence of a benzoyl group at the 2-position, a dimethoxy substituent on the benzene ring, a methyl group at the 3-position of the benzofuran moiety, and a fluorine atom at the 4-position of another benzene ring introduces a rich array of interactions with biological targets. These structural elements not only enhance the compound's solubility and bioavailability but also modulate its binding affinity to potential receptors.
In recent years, there has been a growing interest in the development of novel molecules that can interact with biological systems in unique ways. The combination of 2,5-dimethoxybenzoyl, 3-methyl, and 1-benzofuran groups in this compound suggests potential applications in modulating enzyme activity and receptor binding. Specifically, the fluorine substituent is known to enhance metabolic stability and binding affinity, making this compound an attractive candidate for further exploration.
The pharmacological potential of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide has been highlighted in several cutting-edge studies. Research has indicated that similar compounds with benzofuran and benzoyl moieties exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways. For instance, studies have shown that derivatives of benzofuran can interact with cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins involved in inflammation and pain.
Moreover, the presence of fluorobenzamide groups in the structure suggests potential applications in the development of anti-cancer agents. Fluorinated aromatic compounds are known to enhance drug efficacy by improving cell membrane permeability and binding affinity to target proteins. Recent research has demonstrated that certain fluorinated benzamides exhibit potent anti-proliferative effects on various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
The synthesis of N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the condensation of appropriate precursors under acidic or basic conditions, followed by functional group transformations such as methylation, fluorination, and benzoylation. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to construct the complex aromatic framework efficiently.
In terms of biological evaluation, preliminary studies on N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide have shown promising results in vitro. The compound has demonstrated moderate activity against several enzymes associated with inflammation and cancer progression. These findings are supported by computational modeling studies that predict favorable interactions between the compound's structure and target proteins.
The potential therapeutic applications of this compound are further enhanced by its favorable pharmacokinetic properties. Studies have indicated that it exhibits good solubility in both aqueous and lipid environments, which is crucial for its absorption and distribution within the body. Additionally, preliminary toxicity studies have shown that it is well-tolerated at moderate doses, suggesting its safety profile is favorable for further development.
The ongoing research into N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide is part of a broader effort to develop novel therapeutic agents with improved efficacy and reduced side effects. By leveraging advanced synthetic methodologies and computational tools, scientists are able to design and optimize molecules that can precisely target disease-causing pathways without affecting healthy cells.
In conclusion, N-2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl-4-fluorobenzamide (CAS No. 929504-58-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in modulating inflammatory pathways and inhibiting cancer cell growth make it a valuable candidate for further investigation. As research continues to uncover new insights into its pharmacological properties, this compound holds great promise for contributing to the development of next-generation therapeutics.
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